molecular formula C12H24BNO2 B12981560 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

Cat. No.: B12981560
M. Wt: 225.14 g/mol
InChI Key: BYFZEVYYOJFZBC-UHFFFAOYSA-N
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Description

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine is a boronic ester derivative featuring a piperidine ring linked via a methyl group to a pinacol-protected boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for forming carbon-carbon bonds . The pinacol ester group enhances stability, making it suitable for storage and handling in synthetic workflows.

Properties

Molecular Formula

C12H24BNO2

Molecular Weight

225.14 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine

InChI

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10,14H,5-9H2,1-4H3

InChI Key

BYFZEVYYOJFZBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. One common method involves the use of pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is generally carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronate ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Investigated for its potential in developing new pharmaceuticals, especially in the field of oncology.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine primarily involves its ability to form stable boronate esters. These esters can interact with various molecular targets, facilitating the formation of new chemical bonds. In medicinal chemistry, the compound’s boronate ester group can inhibit specific enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Structural Analog: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride

Key Features :

  • Structure : Boronic ester directly attached to the 4-position of the piperidine ring, with a hydrochloride salt enhancing solubility.
  • Molecular Weight : 277.13 g/mol (CAS 1218790-99-8) .
  • Applications : Widely used in biochemical assays and drug development due to improved water solubility from the hydrochloride moiety .

Comparison :

  • The hydrochloride salt improves bioavailability, making it preferable for biological studies .

Structural Analog: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

Key Features :

  • Structure : Piperidine linked to the boronic ester via a phenyl group (CAS 852227-96-4, MW 287.20 g/mol) .
  • Purity : 97% (Thermo Scientific), priced at JPY 23,600/g .
  • Applications : Used in cross-coupling reactions; the aromatic spacer may enhance conjugation in polymer chemistry .

Comparison :

  • The phenyl linker introduces π-π stacking interactions, which could stabilize intermediates in catalytic cycles.
  • Higher molecular weight (287.20 vs. ~277 g/mol for 4-substituted analogs) may affect diffusion rates in solution-phase reactions .

Heterocyclic Derivatives: Pyridine and Pyrazole-Linked Analogs

Examples :

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

  • Structure : Pyridine ring with a trifluoromethyl group and boronic ester (CAS 1084953-47-8, MW 273.06 g/mol) .
  • Applications : The electron-withdrawing -CF3 group enhances electrophilicity, improving reactivity in Suzuki couplings .

Piperidine, 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]

  • Structure : Pyrazole spacer between piperidine and boronic ester (CAS 1853186-37-4, MW 277.17 g/mol) .
  • Applications : The pyrazole moiety may confer metal-binding properties, useful in catalysis or sensor design .

Comparison :

  • Heterocyclic spacers alter electronic properties; pyridine’s basicity vs. pyrazole’s acidity could influence reaction pathways.
  • Trifluoromethyl groups increase lipophilicity, impacting solubility and membrane permeability in drug candidates .

Sulfonyl and Ethyl-Linked Derivatives

Examples :

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

  • Structure : Sulfonyl group linking phenyl-boronic ester to piperidine (CAS 2757618-86-1, 95% purity) .
  • Applications : Sulfonyl groups enhance stability and are common in protease inhibitor scaffolds .

3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine

  • Structure : Ethyl spacer between boronic ester and piperidine (CAS 2762075-07-8, MW 363.27 g/mol) .
  • Applications : The flexible ethyl chain may reduce steric strain in macrocyclic syntheses .

Comparison :

  • Higher molecular weight in ethyl-linked analogs (363.27 g/mol) could limit solubility in polar solvents .

Biological Activity

The compound 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine is a boron-containing piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H19B O4
  • Molecular Weight : 248.09 g/mol
  • CAS Number : 269409-73-6
  • InChI Key : OPWAPCOSDAFWFB-UHFFFAOYSA-N

Research indicates that compounds containing dioxaborolane moieties exhibit diverse biological activities. The boron atom can interact with various biological targets, influencing enzyme activities and cellular signaling pathways.

Potential Mechanisms:

  • Kinase Inhibition : Compounds similar to 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine have been shown to inhibit kinases such as GSK-3β and DYRK1A. These kinases are involved in critical cellular processes including cell proliferation and apoptosis .
  • Anti-inflammatory Activity : Studies have demonstrated that related compounds can reduce pro-inflammatory cytokines in microglial cells, suggesting potential neuroprotective effects .
  • Antioxidant Properties : The antioxidant capacity of similar compounds has been validated through assays that measure the inhibition of oxidative stress markers .

Biological Activity Summary Table

Activity TypeRelated CompoundIC50 Value (µM)Reference
GSK-3β InhibitionCompound 628
DYRK1A InhibitionPyrazolyl derivativeNanomolar range
Anti-inflammatoryCompound from GSK-3β seriesNot specified
AntioxidantVarious derivativesNot specified

Case Study 1: DYRK1A Inhibition

A recent study synthesized a series of boron-containing compounds to evaluate their inhibitory effects on DYRK1A. The synthesized derivatives showed promising results with nanomolar affinity. This suggests that modifications to the dioxaborolane structure can enhance biological activity significantly.

Case Study 2: Neuroprotection in Microglial Cells

In vitro studies involving BV2 microglial cells demonstrated that certain derivatives of the compound could significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), both markers of inflammation. The study highlighted the potential for these compounds in treating neurodegenerative diseases characterized by neuroinflammation .

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